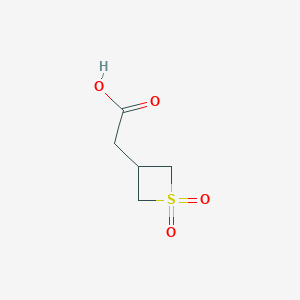
2-(1,1-二氧化噻吨-3-基)乙酸
描述
2-(1,1-Dioxidothietan-3-yl)acetic acid, also known as 3-Thietaneacetic acid, 1,1-dioxide, is a chemical compound with the molecular formula C₅H₈O₄S . It has a molecular weight of 164.18 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-(1,1-Dioxidothietan-3-yl)acetic acid consists of a thietane ring with two oxygen atoms attached, forming a 1,1-dioxide group . Attached to the thietane ring is an acetic acid group .Physical And Chemical Properties Analysis
2-(1,1-Dioxidothietan-3-yl)acetic acid has a predicted density of 1.495±0.06 g/cm3 . The boiling point is predicted to be 474.3±18.0 °C . The compound is a pale-yellow to yellow-brown solid .科学研究应用
药物化学与药物设计
2-(1,1-二氧化噻吨-3-基)乙酸: 衍生物在药物化学领域中被探索,以其作为治疗剂的潜力。该化合物的结构允许创建各种可以与生物靶标相互作用的衍生物。 这种多功能性使其成为药物设计中宝贵的支架,其中修饰可以导致具有提高的疗效和安全性特征的新药 .
生物活性分析
研究了该化合物的衍生物的生物活性,例如抗病毒、抗炎和抗癌特性。 通过了解分子相互作用和构效关系,研究人员可以开发具有特定生物学效应的化合物 .
计算化学
在计算化学中,2-(1,1-二氧化噻吨-3-基)乙酸及其衍生物可用于模拟与生物受体的相互作用。 这有助于在合成新候选药物之前预测其疗效和潜在副作用 .
杂环化合物的合成
该化合物作为合成各种杂环化合物的先驱。 杂环在许多药物中至关重要,并在开发新的治疗分子方面发挥着重要作用 .
化学生物学
在化学生物学中,研究人员使用该化合物来研究生物体内部和相关的化学过程。 它有助于理解生物系统的化学本质,并识别药物开发的新靶点 .
农业化学
2-(1,1-二氧化噻吨-3-基)乙酸的衍生物可用于开发新的农用化学品。 这些化合物可以设计成与植物中特定的生物途径相互作用,从而导致除草剂、杀虫剂或生长调节剂的开发 .
安全和危害
作用机制
Target of Action
Similar compounds have been found to interact with various neurotransmitter systems, including the adrenergic, gabaergic, and serotoninergic systems .
Mode of Action
It has been suggested that the compound may have a stimulatory action on the adrenergic system and an inhibitory action on the gabaergic system . At higher doses, it may also have an activating effect on the serotoninergic system .
Biochemical Pathways
It is likely that the compound influences pathways related to the neurotransmitter systems it interacts with, leading to changes in neural signaling and potentially contributing to its antidepressant effects .
Result of Action
The compound’s interactions with various neurotransmitter systems suggest that it may influence neural signaling and contribute to its observed antidepressant effects .
生化分析
Biochemical Properties
2-(1,1-Dioxidothietan-3-yl)acetic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfone group is likely to participate in redox reactions, potentially acting as an oxidizing agent. It may interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may serve as a substrate for specific enzymes involved in sulfur metabolism .
Cellular Effects
2-(1,1-Dioxidothietan-3-yl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In yeast cells, acetic acid has been observed to induce stress responses and cell death, suggesting that 2-(1,1-Dioxidothietan-3-yl)acetic acid may have similar effects .
Molecular Mechanism
The molecular mechanism of 2-(1,1-Dioxidothietan-3-yl)acetic acid involves its interactions with biomolecules at the molecular level. The compound may bind to specific proteins or enzymes, altering their activity. It could act as an enzyme inhibitor or activator, depending on the context. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1-Dioxidothietan-3-yl)acetic acid may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that acetic acid can induce cell death in yeast over time, suggesting that 2-(1,1-Dioxidothietan-3-yl)acetic acid may have similar temporal effects. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of 2-(1,1-Dioxidothietan-3-yl)acetic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses could lead to significant changes in cellular function and metabolism. Threshold effects may be observed, where a certain dosage is required to elicit a response. Additionally, high doses of 2-(1,1-Dioxidothietan-3-yl)acetic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(1,1-Dioxidothietan-3-yl)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by enzymes involved in sulfur metabolism, leading to the production of various metabolites. These metabolic pathways can influence the compound’s effects on cellular function and metabolic flux. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may affect the levels of specific metabolites, further modulating cellular activity .
Transport and Distribution
The transport and distribution of 2-(1,1-Dioxidothietan-3-yl)acetic acid within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, the localization and accumulation of 2-(1,1-Dioxidothietan-3-yl)acetic acid within cells can influence its efficacy and potency. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical studies .
Subcellular Localization
The subcellular localization of 2-(1,1-Dioxidothietan-3-yl)acetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 2-(1,1-Dioxidothietan-3-yl)acetic acid is important for elucidating its mechanism of action and optimizing its use in experimental studies .
属性
IUPAC Name |
2-(1,1-dioxothietan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHLEQUHLBHPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394319-63-1 | |
| Record name | 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)

![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)

![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)







